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Gly-Arg-Ala-Asp-Ser-Pro - 99896-86-3

Gly-Arg-Ala-Asp-Ser-Pro

Catalog Number: EVT-1638746
CAS Number: 99896-86-3
Molecular Formula: C23H39N9O10
Molecular Weight: 601.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gly-Arg-Ala-Asp-Ser-Pro (GRADSP) is a synthetic peptide often employed as a negative control in cell adhesion and integrin research. [, , , , , ] It serves as a scrambled sequence analog of the cell adhesion motif Arg-Gly-Asp-Ser (RGDS) found in various extracellular matrix proteins. [, , , , , ] By altering the amino acid sequence, GRADSP loses the specific binding affinity of RGDS to integrins while maintaining a similar size and charge distribution. [, , , , , ] This property makes it valuable for discerning the specific effects of RGDS-mediated integrin interactions from non-specific interactions in experimental settings.

Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP)

Compound Description: GRGDSP is a peptide containing the amino acid sequence Arginine-Glycine-Aspartic acid-Serine-Proline. This sequence, particularly the RGD motif, is known to be a common binding site for integrin proteins. Integrins are cell surface receptors involved in cell adhesion and signaling, often interacting with extracellular matrix (ECM) proteins [, , ].

Relevance: GRGDSP is structurally similar to Gly-Arg-Ala-Asp-Ser-Pro, differing only in the substitution of Glycine for Alanine at the third position. This single amino acid change significantly impacts the peptide's biological activity. While Gly-Arg-Ala-Asp-Ser-Pro serves as a negative control in several studies, GRGDSP effectively blocks integrin receptors, demonstrating the importance of the RGD sequence for binding [, , ].

Arg-Gly-Asp-Ser (RGDS)

Compound Description: RGDS, a tetrapeptide containing the sequence Arginine-Glycine-Aspartic acid-Serine, is another key peptide studied for its interaction with integrins. Similar to GRGDSP, it contains the crucial RGD motif, highlighting its role in cell adhesion and signaling pathways. Studies show that RGDS can attenuate allergen-induced airway smooth muscle remodeling, suggesting its potential therapeutic application in asthma [].

Relevance: RGDS represents a truncated version of both GRGDSP and Gly-Arg-Ala-Asp-Ser-Pro, lacking the two Proline residues at the C-terminus. Despite this difference, RGDS retains the ability to bind integrins and effectively inhibit processes like airway smooth muscle remodeling, highlighting the core importance of the RGD motif in these interactions [].

Arg-Phe-Asp-Ser

Compound Description: This peptide, containing the sequence Arginine-Phenylalanine-Aspartic acid-Serine, is an analog of the RGD sequence. It is designed to investigate the structure-activity relationship of RGD-containing peptides and their ability to influence cartilage chondrolysis. Research shows that Arg-Phe-Asp-Ser, at low concentrations, can effectively block the cartilage degradation caused by fibronectin fragments (Fn-f) [].

Relevance: Compared to Gly-Arg-Ala-Asp-Ser-Pro, Arg-Phe-Asp-Ser demonstrates the importance of specific amino acid substitutions within the RGD motif for modulating biological activity. Its ability to block Fn-f-mediated cartilage degradation, a characteristic not observed with the control peptide, highlights its potential therapeutic relevance in addressing cartilage-related pathologies [].

Gly-Arg-Gly-Glu-Ser-Pro

Compound Description: This peptide is another analog of the RGD sequence, with Glutamic acid replacing Aspartic acid. This substitution is designed to study the specificity of the Aspartic acid residue in the RGD motif for binding to specific sites like those found on fibronectin [].

Relevance: The inability of Gly-Arg-Gly-Glu-Ser-Pro to inhibit thymocyte binding to fibronectin, unlike GRGDSP, emphasizes the essential role of Aspartic acid in the RGD motif for specific interactions with integrin receptors. This further underscores the specificity required for effective integrin binding and downstream effects compared to the control peptide, Gly-Arg-Ala-Asp-Ser-Pro [].

Ile-Lys-Val-Ala-Val (IKVAV)

Compound Description: IKVAV is a pentapeptide derived from the Laminin protein. Unlike the RGD-containing peptides, IKVAV interacts with different cell surface receptors, specifically promoting neuron cell adhesion [].

Relevance: IKVAV serves as a contrasting example to Gly-Arg-Ala-Asp-Ser-Pro, highlighting the diverse mechanisms of cell adhesion. While Gly-Arg-Ala-Asp-Ser-Pro, as a control, exhibits minimal cell adhesion properties, IKVAV specifically promotes neuron adhesion, demonstrating the specificity achievable in designing bioactive peptides for targeted cell interactions [].

Overview

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of six amino acids: glycine, arginine, alanine, aspartic acid, serine, and proline. It is primarily utilized in biochemical research as a control peptide in studies involving fibronectin inhibitors. This compound is significant in various physiological processes, particularly those related to cell adhesion and signaling pathways. Its role as a negative control peptide allows researchers to validate the effects of active peptides in experimental settings.

Source

This peptide can be synthesized through solid-phase peptide synthesis, a widely used method that enables the sequential addition of amino acids to form peptides. H-Gly-Arg-Ala-Asp-Ser-Pro-OH is commercially available from several suppliers, including Sigma-Aldrich and MedChemExpress, among others .

Classification

H-Gly-Arg-Ala-Asp-Ser-Pro-OH belongs to the class of bioactive peptides and is often classified under synthetic peptides used in molecular biology and biochemistry. Its structure allows it to interact with integrins, specifically those that bind to the Arg-Gly-Asp sequence, although it does not induce the typical biological responses associated with such interactions .

Synthesis Analysis

Methods

The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically employs Solid-Phase Peptide Synthesis (SPPS). This method involves several key steps:

  1. Attachment of the First Amino Acid: Glycine, the first amino acid, is attached to a solid resin.
  2. Deprotection: The protecting group on glycine is removed to allow for subsequent coupling.
  3. Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide or 1-hydroxybenzotriazole.
  4. Repetition: Steps 2 and 3 are repeated for alanine, aspartic acid, serine, and proline.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

The efficiency of SPPS relies on careful control of reaction conditions such as temperature and pH, as well as the choice of coupling reagents. The entire process can take several hours to days depending on the length and complexity of the peptide sequence.

Molecular Structure Analysis

Structure

The molecular formula of H-Gly-Arg-Ala-Asp-Ser-Pro-OH is C23H39N9O8C_{23}H_{39}N_{9}O_{8}, indicating a complex structure that includes several functional groups characteristic of amino acids. The compound's structure facilitates its interaction with integrins involved in cell adhesion processes.

Data

The InChI key for H-Gly-Arg-Ala-Asp-Ser-Pro-OH is NNRFRJQMBSBXGO-CIUDSAMLSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Ala-Asp-Ser-Pro-OH can undergo various chemical transformations:

  • Oxidation: Particularly of the serine residue.
  • Reduction: Breaking disulfide bonds if present.
  • Substitution: Modifying amino acid residues to study structure-activity relationships.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide or other oxidizing agents.
  • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Various amino acid derivatives along with coupling reagents like N,N’-diisopropylcarbodiimide.
Mechanism of Action

Process

The primary mechanism of action for H-Gly-Arg-Ala-Asp-Ser-Pro-OH involves its interaction with RGD-binding integrins without triggering downstream signaling pathways typical for active peptides. As a negative control peptide, it serves to inhibit cell adhesion by preventing integrin activation.

Data

In laboratory settings, this peptide's stability is maintained when stored at -20°C and protected from light. Its effects can vary based on dosage in animal models, where it serves as a baseline for assessing active peptides' effects on cell behavior.

Physical and Chemical Properties Analysis

Physical Properties

H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically appears as a white to off-white powder. It is hygroscopic and should be stored under desiccated conditions.

Chemical Properties

The solubility of this peptide in water is approximately 1 mg/mL. It has a flash point that is not applicable due to its solid state at room temperature .

Applications

Scientific Uses

H-Gly-Arg-Ala-Asp-Ser-Pro-OH has several applications in scientific research:

  • Biological Studies: Used as a control peptide in studies investigating fibronectin inhibitors' roles in cell adhesion and migration.
  • Medical Research: Employed in developing therapeutic peptides and studying peptide-based drug delivery systems.
  • Industrial Applications: Utilized in synthesizing bioactive peptides for cosmetics and pharmaceuticals .

This compound's versatility makes it an essential tool for researchers exploring cellular interactions and therapeutic applications involving peptides.

Biological Context and Mechanistic Underpinnings of H-Gly-Arg-Ala-Asp-Ser-Pro-OH in Fibronectin-Mediated Cellular Interactions

Role as an Inactive Control Peptide in Fibronectin Inhibition Studies

H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) is a hexapeptide specifically designed as an inactive control peptide in studies investigating fibronectin-integrin interactions. Its primary function is to provide a negative control benchmark for the biologically active sequence Arg-Gly-Asp (RGD), which is the minimal integrin-binding motif found in fibronectin and other extracellular matrix (ECM) proteins [1] [3]. Unlike active RGD-containing peptides such as H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP), GRADSP contains a single amino acid substitution (glycine to alanine at position 3), which abolishes its capacity to disrupt fibronectin binding to cellular receptors [9].

This structural alteration renders GRADSP incapable of competing with endogenous fibronectin for occupancy of integrin-binding sites on cell surfaces. Experimental validation shows GRADSP fails to inhibit:

  • Platelet adhesion to fibronectin-coated surfaces
  • Focal contact formation in fibroblasts
  • Cell spreading mechanisms dependent on α5β1 and αvβ3 integrins [3] [9]

Table 1: Experimental Applications of GRADSP as an Inactive Control

Biological Process StudiedActive Peptide (Effect)GRADSP (Control Effect)Experimental System
Fibronectin binding inhibitionGRGDSP (IC₅₀ ~50 μM)No inhibition (up to 1 mM)Platelet adhesion assays [9]
Focal contact formationGRGDSP (Promotes assembly)No assembly observedFibroblast cultures [3]
Signal transductionGRGDSP (Modulates Ca²⁺ flux)No detectable signalingPapillary muscle studies [4]

This inert nature makes GRADSP indispensable for confirming that observed effects in fibronectin inhibition studies are specifically attributable to RGD-mediated mechanisms rather than nonspecific peptide interactions [1].

Mechanistic Divergence from Active RGD-Containing Peptides in Integrin Binding

The single Ala-for-Gly substitution in GRADSP (converting RGD to RAD) creates profound mechanistic divergence from active RGD-containing peptides through three primary mechanisms:

  • Steric Hindrance and Conformational Specificity:The β-carbon in alanine's side chain introduces steric constraints that prevent optimal docking with the integrin receptor's ligand-binding pocket. The RGD sequence in fibronectin adopts a specific β-turn conformation recognized by multiple integrins (α5β1, αvβ3, αIIbβ3). Molecular modeling reveals the alanine substitution disrupts this spatial configuration, reducing binding affinity by >100-fold compared to GRGDSP [3] [7].

  • Electrostatic Perturbation:The glycine-to-alanine substitution alters local charge distribution critical for the aspartic acid residue (position 4) to coordinate with the metal ion-dependent adhesion site (MIDAS) in integrin β-subunits. This disruption eliminates the salt bridge formation essential for high-affinity integrin binding [4] [8].

  • Functional Consequences in Cellular Systems:In cardiac muscle studies, GRGDSP (10 μM) depressed contractile force by 28-37% by interfering with α5β1 integrin-mediated mechanotransduction. In contrast, GRADSP at identical concentrations showed no significant effect on force-frequency relationships or calcium handling, confirming its biological inertness [4]. Similarly, in fibroblast adhesion assays, GRADSP failed to displace fibronectin from integrin binding sites even at concentrations where GRGDSP achieved complete inhibition [3].

Table 2: Structural and Functional Comparison of RGD vs. RAD Peptides

CharacteristicGRGDSP (Active)GRADSP (Inactive)Biological Consequence
Integrin-binding motifRGD (native)RAD (mutated)Loss of integrin recognition
β-turn conformationStableDisruptedImproper docking to integrins
MIDAS coordinationEffective Asp coordinationIneffective coordinationFailed activation signal
Cell adhesion inhibition (EC₅₀)10-100 μM range>1,000 μM (ineffective)Specificity control
Focal contact inductionYes (in permissive cells)NoValidation of RGD-dependence

Implications for Signal Transduction Pathways in Extracellular Matrix Remodeling

The biological inertness of GRADSP provides unique insights into ECM remodeling processes by serving as a precision tool for dissecting RGD-specific signaling pathways:

  • Protease-Generated Matricryptin Studies:During ECM degradation by matrix metalloproteinases (MMPs) or neutrophil elastase, cryptic RGD sites are exposed in proteins like collagen and fibronectin. These sites function as "matricryptins" that activate integrin-mediated signaling. GRADSP does not interfere with these pathways, making it ideal for control experiments investigating whether cellular responses to proteolyzed ECM fragments require RGD recognition [2] [5]. Research shows that elastase-generated collagen fragments induce vasodilation via αvβ3 integrin, an effect blocked by GRGDSP but unaffected by GRADSP [4].

  • Mechanotransduction Pathways:In cardiac tissues, RGD-integrin interactions modulate protein kinase Cε (PKCε) activation and calcium handling. GRADSP's inability to perturb these pathways confirms that observed effects with RGD peptides specifically depend on integrin engagement rather than nonspecific peptide-receptor interactions [4]. This distinction is critical for understanding how ECM stiffness in fibrotic or cancerous tissues (mediated through altered RGD accessibility) influences cellular mechanosensing.

  • ECM Remodeling Feedback Loops:Fibronectin upregulation during wound healing or inflammation activates α5β1 integrin, promoting NF-κB activation and further fibronectin synthesis. GRADSP does not disrupt this feedback loop, whereas RGD-containing peptides inhibit it. This property makes GRADSP essential for confirming that experimental disruption of autocrine ECM signaling specifically requires RGD blockade [10].

Table 3: GRADSP Applications in ECM Remodeling Research

Research ContextGRADSP UtilityKey Findings Enabled
Matricryptin signalingControls for RGD specificityConfirmed elastase fragments signal via RGD-integrins [4]
Fibrosis mechanotransductionNon-perturbing control in stiff matricesValidated RGD-dependent PKCε activation in myofibers [4]
Epithelial restitution studiesExclusion of nonspecific peptide effectsEstablished NF-κB activation requires RGD binding [10]
Cancer ECM degradationDifferentiation of protease vs. integrin effectsIdentified MMP-9 liberates bioactive RGD fragments [5]

Figure 1: Molecular Basis for GRADSP Inactivity

Active Site Comparison:  GRGDSP: H-Gly-Arg-*Gly*-Asp-Ser-Pro-OH  |         |  Flexible glycine enables β-turn formation  → Optimal RGD presentation to integrin  GRADSP: H-Gly-Arg-*Ala*-Asp-Ser-Pro-OH  |         |  Methyl group steric hindrance  → Disrupted integrin docking geometry  

The strict sequence dependence demonstrated by GRADSP highlights the precision of integrin-ECM recognition events and their non-redundant roles in tissue homeostasis, inflammation, and repair processes. Its continued use in experimental models confirms that RGD-independent mechanisms (e.g., synergy sites like PHSRN in fibronectin) remain intact when this control peptide is applied [8].

Properties

CAS Number

99896-86-3

Product Name

H-Gly-Arg-Ala-Asp-Ser-Pro-OH

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H39N9O10

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

YCJRGURCDKCPCI-YTFOTSKYSA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Synonyms

Gly-Arg-Ala-Asp-Ser-Pro
glycyl-arginyl-alanyl-aspartyl-seryl-proline
GRADSP

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

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